molecular formula C16H18N2O5 B2358738 (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate CAS No. 81012-91-1

(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate

Cat. No.: B2358738
CAS No.: 81012-91-1
M. Wt: 318.329
InChI Key: AYNVOYZIAJJNFE-ZOWNYOTGSA-N
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Description

(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate is a complex organic compound that features a naphthalene ring structure

Scientific Research Applications

(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.

    Industry: Utilized in the production of advanced materials and as an intermediate in the manufacture of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate typically involves the reaction of 1-naphthylamine with a suitable carboxylic acid derivative under controlled conditions. The process may include steps such as amide bond formation, followed by purification and crystallization to obtain the hydrate form. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various naphthalene derivatives with modified functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of (S)-5-(1-Naphthamido)-2-amino-5-oxopentanoic acid hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene ring structure and are used in organic light-emitting diodes and other applications.

    Pyrimidine Derivatives: Although structurally different, these compounds exhibit similar pharmacological effects and are used in medicinal chemistry.

Properties

IUPAC Name

(2S)-2-amino-5-(naphthalene-1-carbonylamino)-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4.H2O/c17-13(16(21)22)8-9-14(19)18-15(20)12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13H,8-9,17H2,(H,21,22)(H,18,19,20);1H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNVOYZIAJJNFE-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CCC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)CC[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-91-1
Record name L-Glutamic acid γ-(α-naphthylamide) monohydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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